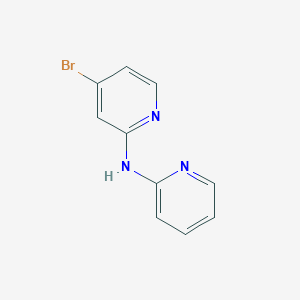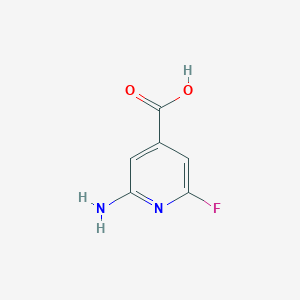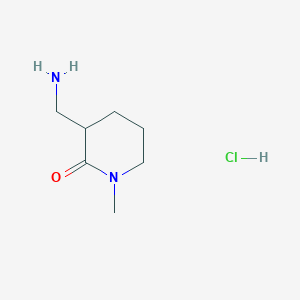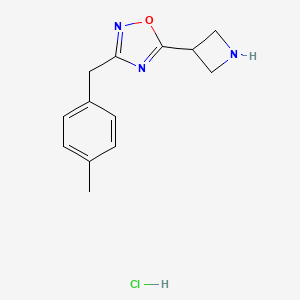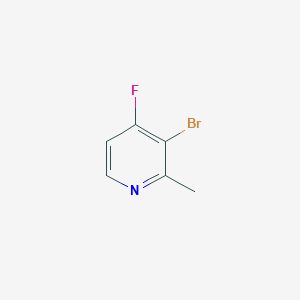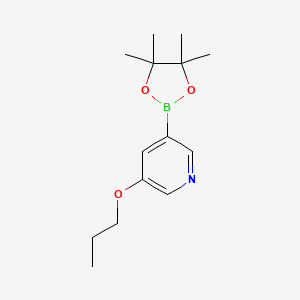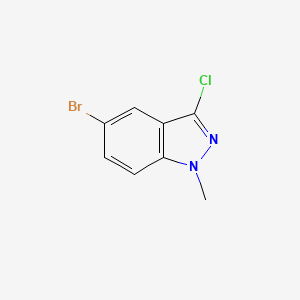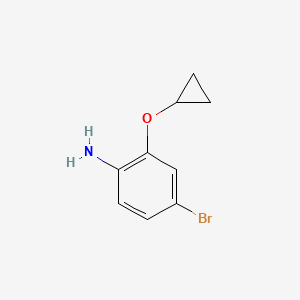![molecular formula C10H16BrNOS B1379113 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide CAS No. 1824386-15-3](/img/structure/B1379113.png)
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Vue d'ensemble
Description
“1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide” is a chemical compound with the molecular formula C10H16BrNOS and a molecular weight of 278.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide” consists of 10 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis of New Heterocyclic Systems
Research has explored the synthesis of new heterocyclic systems utilizing thiophene derivatives in the formation of compounds with potential antimicrobial activity. For instance, the reactivity of certain thiophene compounds with alkyl mono- and di-halides has led to the synthesis of heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents through the manipulation of thiophene derivatives (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antagonistic Activity on GnRH Receptors
Another study focused on thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases. The structural features of these compounds, particularly the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality, were key for good receptor binding activity, suggesting their potential in addressing reproductive health issues (Guo et al., 2003).
Catalysis and Synthesis of Polymorphic Compounds
Research into the synthesis of polymorphic compounds using thiophene derivatives has been conducted, focusing on the development of complexes with specific properties. For instance, bisthienylethenes containing N,O-donor binding sites have been synthesized, leading to multifunctional mononuclear complexes with slow magnetic relaxation and photochromic behavior. These findings suggest applications in the field of materials science, particularly in the development of responsive materials and magnetic storage devices (Cao, Wei, Li, & Gu, 2015).
Development of Anticancer Agents
In the quest for new anticancer agents, thiophene derivatives have been utilized to synthesize compounds with antiproliferative activity. The creation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, for example, has been reported with the evaluation of their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. This research indicates the potential of thiophene derivatives in the development of new treatments for cancer (Atapour-Mashhad et al., 2017).
Propriétés
IUPAC Name |
1-[5-(aminomethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.BrH/c1-10(2,3)9(12)8-5-4-7(6-11)13-8;/h4-5H,6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPFRYPXQLMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




